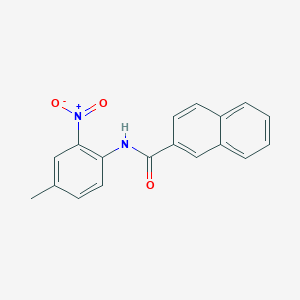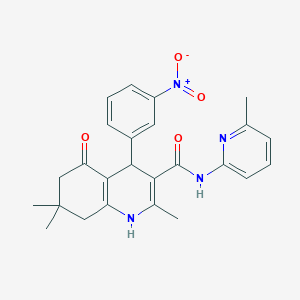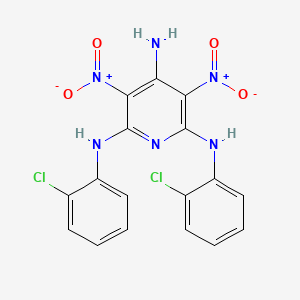
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine, commonly known as Pyridoxalated Hemoglobin Polyoxyethylene (PHP), is a synthetic hemoglobin-based oxygen carrier (HBOC). It has been extensively studied for its potential applications in blood substitutes and resuscitation fluids.
Mecanismo De Acción
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine acts as an oxygen carrier by binding to oxygen in the lungs and releasing it in the tissues. It also has antioxidant properties, which may help protect tissues from oxidative stress and reduce inflammation. N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been shown to increase nitric oxide bioavailability, which may contribute to its beneficial effects on microcirculation and tissue perfusion.
Biochemical and Physiological Effects:
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been shown to increase oxygen delivery to tissues, improve microcirculation, and reduce tissue damage in animal models of hemorrhagic shock and ischemia-reperfusion injury. It has also been shown to improve oxygen saturation and reduce lactate levels in human volunteers. N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has a longer half-life than red blood cells, which may make it a useful alternative to blood transfusions in certain situations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has several advantages as a research tool, including its ability to deliver oxygen to tissues and its antioxidant properties. It can be used in a variety of animal models to investigate the effects of oxygen delivery and oxidative stress on tissue function. However, N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has some limitations, including its potential to cause vasoconstriction and its short half-life in humans.
Direcciones Futuras
There are several potential future directions for research on N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine. One area of interest is the development of modified forms of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine with improved properties, such as longer half-life or reduced vasoconstrictive effects. Another area of interest is the investigation of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine as a potential treatment for other conditions, such as traumatic brain injury or sepsis. Finally, further research is needed to fully understand the mechanism of action of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine and its effects on tissue function.
Métodos De Síntesis
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine can be synthesized by reacting pyridoxal-5'-phosphate (PLP) with hemoglobin in the presence of polyoxyethylene (POE). The resulting product is then purified to remove any unreacted components. This synthesis method has been optimized to produce high yields of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine with consistent quality.
Aplicaciones Científicas De Investigación
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been extensively studied for its potential applications in blood substitutes and resuscitation fluids. It has been shown to increase oxygen delivery to tissues, improve microcirculation, and reduce tissue damage in animal models of hemorrhagic shock and ischemia-reperfusion injury. N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has also been investigated as a potential treatment for sickle cell disease, where it may improve oxygen delivery to tissues and reduce the risk of vaso-occlusive crises.
Propiedades
IUPAC Name |
2-N,6-N-bis(2-chlorophenyl)-3,5-dinitropyridine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O4/c18-9-5-1-3-7-11(9)21-16-14(24(26)27)13(20)15(25(28)29)17(23-16)22-12-8-4-2-6-10(12)19/h1-8H,(H4,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBAHOZYUVDMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C(=C(C(=N2)NC3=CC=CC=C3Cl)[N+](=O)[O-])N)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

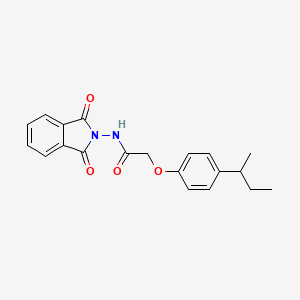

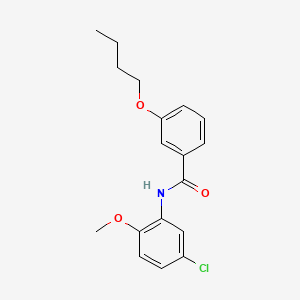
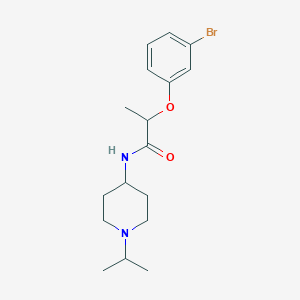
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine](/img/structure/B5184685.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)

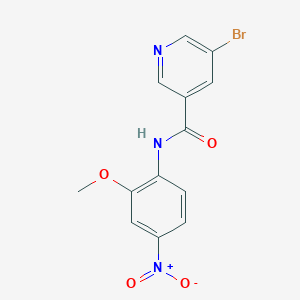
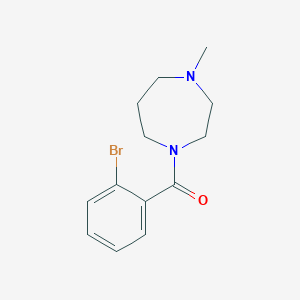
![2-amino-4-(2-chlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5184736.png)
